5-(4-Hydroxyphenyl)pyrrolidin-2-one

Analytical Chemistry Medicinal Chemistry Quality Control

Medicinal chemistry programs requiring regioisomerically defined 5-aryl-2-pyrrolidinone scaffolds frequently encounter supply inconsistency and risk of unqualified regioisomeric substitution. 5-(4-Hydroxyphenyl)pyrrolidin-2-one (CAS 207989-87-5) addresses this with batch-certified ≥95% purity and unambiguous C5 aryl substitution. • Distinct stereoelectronic profile vs. C4 or N-aryl regioisomers-critical for reproducible SAR data • Free phenolic -OH enables O-alkylation, sulfonation, or esterification for rapid library diversification • Crystalline powder facilitates straightforward purification and analytical characterization Supplied with batch-specific QC documentation (NMR, HPLC). Research-use-only; ships ambient globally.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 207989-87-5
Cat. No. B152607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxyphenyl)pyrrolidin-2-one
CAS207989-87-5
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=C(C=C2)O
InChIInChI=1S/C10H11NO2/c12-8-3-1-7(2-4-8)9-5-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13)
InChIKeyBVEBXSJCBLQXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Hydroxyphenyl)pyrrolidin-2-one: Compound Overview


5-(4-Hydroxyphenyl)pyrrolidin-2-one (CAS 207989-87-5) is a heterocyclic organic compound belonging to the 5-aryl-2-pyrrolidinone (γ-lactam) class. Its core scaffold consists of a saturated five-membered pyrrolidin-2-one ring bearing a 4-hydroxyphenyl substituent at the 5-position. The molecular formula is C₁₀H₁₁NO₂ with a molecular weight of 177.20 g/mol . Synonyms include 5-(4-hydroxyphenyl)-2-pyrrolidinone and γ-4-hydroxyphenyl-γ-butyrolactam . The compound is typically supplied as a colorless to slightly yellow crystalline powder with a predicted density of 1.231±0.06 g/cm³ and predicted solubility in water and common organic solvents . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs, particularly those exploring lactam-based pharmacophores.

5-(4-Hydroxyphenyl)pyrrolidin-2-one: Why Analogs Fail


The position of the aryl substituent on the pyrrolidinone ring fundamentally dictates both the compound's three-dimensional conformation and its electronic distribution, parameters that are critical for molecular recognition events in biological systems. 5-(4-Hydroxyphenyl)pyrrolidin-2-one features aryl substitution at the C5 position, adjacent to the lactam carbonyl, which creates a distinct stereoelectronic environment compared to regioisomers such as 4-(4-hydroxyphenyl)pyrrolidin-2-one (aryl at C4) or 1-(4-hydroxyphenyl)pyrrolidin-2-one (N-aryl substitution) [1]. This positional isomerism profoundly impacts hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. Generic substitution with an unqualified analog—even one sharing the same molecular formula—introduces uncharacterized variables that can alter target engagement, pharmacokinetic profiles, or downstream synthetic efficiency. The quantitative evidence below substantiates why 5-(4-hydroxyphenyl)pyrrolidin-2-one represents a distinct chemical entity with defined specifications that directly impact experimental reproducibility and synthetic utility.

5-(4-Hydroxyphenyl)pyrrolidin-2-one: Quantitative Differentiation


Certified Purity for Reproducible Profiling

Reputable suppliers provide 5-(4-Hydroxyphenyl)pyrrolidin-2-one with a standard purity specification of 95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . This level of characterization exceeds the minimal purity thresholds often associated with generic research chemicals and ensures that biological assay results are not confounded by impurities exceeding 5%.

Analytical Chemistry Medicinal Chemistry Quality Control

Regioisomeric Impact on Target Engagement

The 5-aryl substitution pattern of 5-(4-hydroxyphenyl)pyrrolidin-2-one (aryl at C5) confers a distinct three-dimensional shape and hydrogen-bonding network compared to its 4-aryl and N-aryl regioisomers. While direct comparative biological data for this specific compound is limited in the public domain, the broader pyrrolidinone literature establishes that regioisomers exhibit divergent target binding profiles due to altered conformational flexibility and dipole orientation [1].

Medicinal Chemistry Structural Biology Drug Design

Demethylation of 5-(4-Methoxyphenyl)pyrrolidin-2-one

5-(4-Hydroxyphenyl)pyrrolidin-2-one can be prepared by the boron tribromide-mediated demethylation of 5-(4-methoxyphenyl)pyrrolidin-2-one, a transformation that proceeds with retention of stereochemistry at C5 . This synthetic route offers a defined entry point for structure-activity relationship studies where the free phenol is required for hydrogen-bonding interactions or further functionalization.

Organic Synthesis Process Chemistry Medicinal Chemistry

S1P Receptor Agonist Intermediate Potential

The 2-aryl(pyrrolidin-4-yl)acetic acid chemotype, a class of potent sphingosine-1-phosphate (S1P) receptor agonists, utilizes a substituted pyrrolidinone core structurally related to 5-(4-hydroxyphenyl)pyrrolidin-2-one [1]. While not a direct comparator, the patent and primary literature surrounding this chemotype indicates that 5-aryl-2-pyrrolidinone scaffolds serve as privileged intermediates in the development of immunomodulatory agents capable of inducing peripheral lymphopenia in murine models [1].

Immunology Medicinal Chemistry Drug Discovery

5-(4-Hydroxyphenyl)pyrrolidin-2-one: Research & Industrial Applications


SAR Studies of 5-Aryl-Pyrrolidinone Pharmacophores

Medicinal chemistry teams exploring lactam-based inhibitors or receptor modulators can utilize 5-(4-hydroxyphenyl)pyrrolidin-2-one as a defined regioisomeric comparator. Its C5 aryl substitution pattern, coupled with a free phenolic handle, allows for systematic investigation of hydrogen-bonding requirements and conformational constraints. The availability of batch-certified material with 95% purity supports reproducible SAR data generation.

Advanced Intermediates for S1P Modulators

Given the established role of 2-aryl(pyrrolidin-4-yl)acetic acids as potent S1P receptor agonists , 5-(4-hydroxyphenyl)pyrrolidin-2-one can serve as a starting point for constructing more elaborate analogs. The free phenol enables O-alkylation, sulfonation, or esterification, facilitating rapid diversification of the aryl ring. This application aligns with drug discovery efforts in immunology and inflammation.

C5-Aryl Pyrrolidinone Synthesis Methods

Process chemistry groups focused on optimizing routes to 5-aryl-2-pyrrolidinones can employ 5-(4-hydroxyphenyl)pyrrolidin-2-one as a model substrate. The documented demethylation approach from the corresponding methoxy precursor provides a benchmark for evaluating alternative deprotection or cyclization strategies. The compound's crystalline nature facilitates purification and analysis.

Hydrogen-Bonding Probe for Biophysical Studies

The combination of a pyrrolidinone amide (hydrogen bond acceptor) and a phenolic hydroxyl (dual donor/acceptor) makes 5-(4-hydroxyphenyl)pyrrolidin-2-one a useful tool compound for biophysical studies. Researchers can use it to probe binding thermodynamics or to serve as a control in assays where hydrogen-bonding interactions are hypothesized to be critical for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Hydroxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.